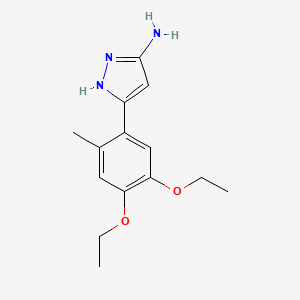

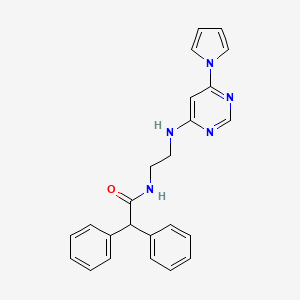

![molecular formula C9H15NO5 B2777336 1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid CAS No. 1822531-69-0](/img/structure/B2777336.png)

1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-3-hydroxyazetidine-2-carboxylic acid and is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Applications De Recherche Scientifique

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound could be explored for the development of new pesticides or herbicides. The goal would be to create compounds that are more effective and less harmful to the environment.

Each of these applications demonstrates the versatility and importance of 1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid in scientific research. Its role in drug development, material science, and beyond highlights its value as a compound in various fields of study .

Mécanisme D'action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine from unwanted reactions during synthesis, and can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The boc group plays a crucial role in peptide synthesis, where it protects the amine group during the formation of peptide bonds .

Result of Action

The result of the action of 1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid is largely dependent on the specific context of its use. In the context of peptide synthesis, the BOC group allows for the selective formation of peptide bonds without unwanted side reactions .

Action Environment

The action of 1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the reaction environment can affect the addition and removal of the BOC group . Furthermore, the temperature and solvent used can also impact the efficiency of these reactions .

Propriétés

IUPAC Name |

3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5/c1-9(2,3)15-8(14)10-4-5(11)6(10)7(12)13/h5-6,11H,4H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQJIHHAEOZFPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777255.png)

![[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B2777256.png)

![4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2777257.png)

![N-(3-methylbutyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2777260.png)

![2-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2777264.png)